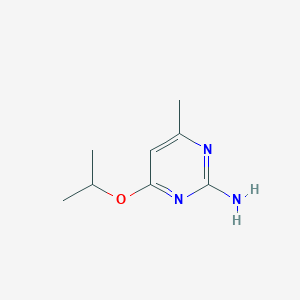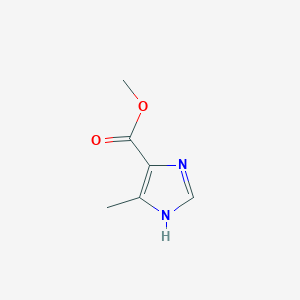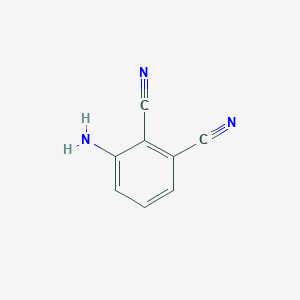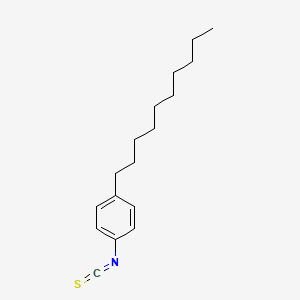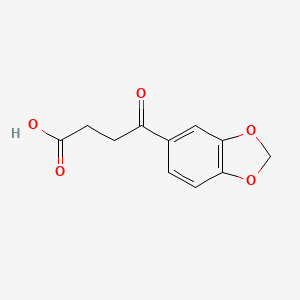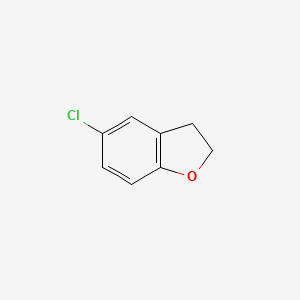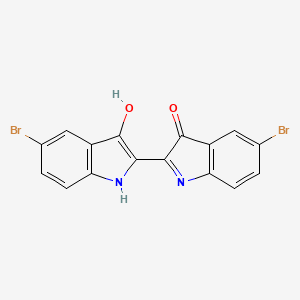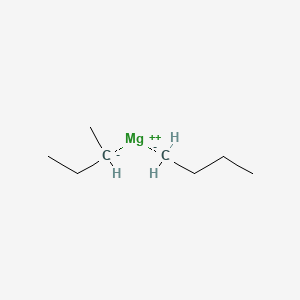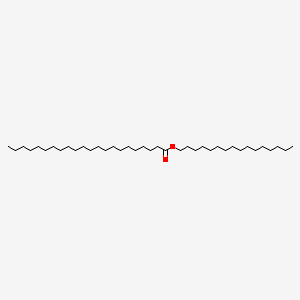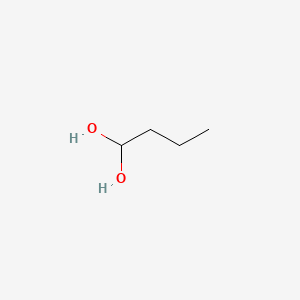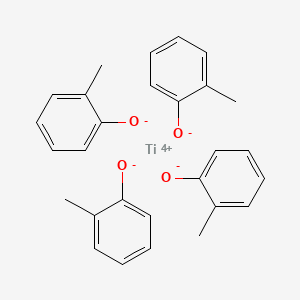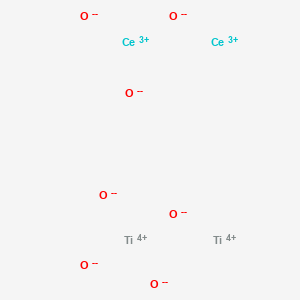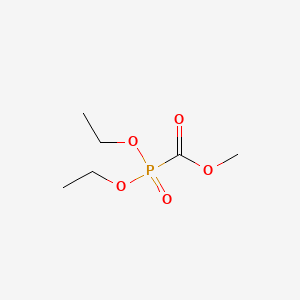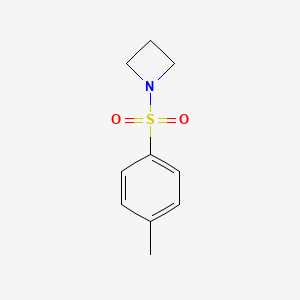
1-(p-Toluenesulfonyl)azetidine
Descripción general
Descripción
1-(p-Toluenesulfonyl)azetidine, also known as 1-Tosylazetidine, is a heterocyclic building block . It has the empirical formula C10H13NO2S .
Synthesis Analysis
The synthesis of 1-(p-Toluenesulfonyl)azetidine involves Ag (I)-catalyzed ring-opening of 1-(p-toluenesulfonyl)azetidine (N-tosylazetidine) with alcohols, amines, thiols, and related tethered 1,2-ethane dinucleophiles . Other methods of synthesis of azetidines have been reported, such as the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .Chemical Reactions Analysis
1-(p-Toluenesulfonyl)azetidine is involved in Ag (I)-catalyzed ring-opening reactions with alcohols, amines, thiols, and related tethered 1,2-ethane dinucleophiles . More detailed chemical reaction analysis is not available from the search results.Physical And Chemical Properties Analysis
1-(p-Toluenesulfonyl)azetidine is a solid substance . Its molecular weight is 211.28 . More detailed physical and chemical properties are not available from the search results.Aplicaciones Científicas De Investigación
-
Organic Synthesis and Medicinal Chemistry
- 1-(p-Toluenesulfonyl)azetidine is a heterocyclic building block . It’s one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .
- The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
- Recent advances in the chemistry and reactivity of azetidines have been reported . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .
-
Polymer Chemistry
- Azetidines are used as building blocks for polyamines by anionic and cationic ring-opening polymerization .
- Despite the difficulties associated with controlling the polymerization of ring-strained nitrogen containing monomers, the resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
- This review highlights the recent advances on the polymerizations of aziridine and azetidine . It provides an overview of the different routes to produce polyamines, from aziridine and azetidine, with various structures (i.e. branched vs. linear) and degrees of control .
-
Ring-Opening Reactions
- Ag (I)-catalyzed ring-opening of 1-(p-toluenesulfonyl)azetidine (N-tosylazetidine) with alcohols, amines, thiols and related tethered 1,2-ethane dinucleophiles has been reported .
- This method of application allows for the creation of a variety of compounds with potential applications in various fields of chemistry .
-
Ring-Opening Polymerization
- Azetidines, including 1-(p-Toluenesulfonyl)azetidine, can be used as building blocks for polyamines by anionic and cationic ring-opening polymerization .
- The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
- This review provides an overview of the different routes to produce polyamines, from aziridine and azetidine, with various structures (i.e. branched vs. linear) and degrees of control .
-
Ag (I)-Catalyzed Ring-Opening
Direcciones Futuras
Azetidines, including 1-(p-Toluenesulfonyl)azetidine, are important in organic synthesis and medicinal chemistry . Their reactivity is driven by a considerable ring strain, making them excellent candidates for ring-opening and expansion reactions . Future directions include further exploration of their synthesis, reactivity, and application .
Propiedades
IUPAC Name |
1-(4-methylphenyl)sulfonylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-9-3-5-10(6-4-9)14(12,13)11-7-2-8-11/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCBXONEZGIOSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80301461 | |
| Record name | 1-(p-Toluenesulfonyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80301461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(p-Toluenesulfonyl)azetidine | |
CAS RN |
7730-45-2 | |
| Record name | N-p-Tosylazetidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143590 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(p-Toluenesulfonyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80301461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



